Cpi 1189

Description

CP1-1189 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

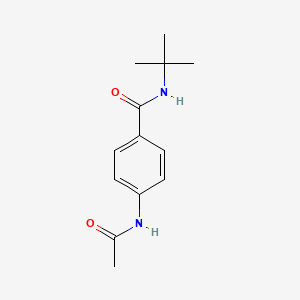

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKNRCWSXSZACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171455 | |

| Record name | CPI 1189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183619-38-7 | |

| Record name | CPI 1189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183619387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP1-1189 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CPI 1189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP1-1189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JX1L8VH4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Cpi 1189?

An In-Depth Technical Guide to Cpi 1189: Chemical Structure, Mechanism of Action, and Experimental Applications

Introduction

This compound is a synthetic benzamide compound recognized for its significant neuroprotective and anti-inflammatory properties.[1][2] Initially investigated for its potential in treating neurodegenerative conditions such as AIDS dementia complex and Parkinson's disease, its therapeutic promise stems from its activity as a tumor necrosis factor-alpha (TNF-α) inhibiting compound.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, mechanism of action, biological activities, and a representative experimental protocol for researchers in drug development and neuroscience.

Part 1: Chemical Identity and Physicochemical Properties

This compound, systematically named 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide, is characterized by a central benzamide scaffold.[1] This structure confers the molecule its specific biological activity and physicochemical characteristics.

| Property | Value | Source |

| Formal Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide | [1] |

| CAS Number | 183619-38-7 | [1][5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][6] |

| Molecular Weight | 234.3 g/mol | [1] |

| SMILES | CC(NC1=CC=C(C(NC(C)(C)C)=O)C=C1)=O | [1][6] |

| InChI Key | DJKNRCWSXSZACF-UHFFFAOYSA-N | [1][6] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% | [7] |

| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL | [1] |

| Storage Conditions | -20°C | [6] |

Part 2: Mechanism of Action: Inhibition of the p38 MAPK Pathway

The primary mechanism underlying the neuroprotective and anti-inflammatory effects of this compound is its ability to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] Pro-inflammatory cytokines, such as TNF-α and Interleukin-1β (IL-1β), are potent activators of this pathway. In pathological conditions, particularly in the central nervous system, overactivation of the p38 MAPK cascade can lead to cellular apoptosis and inflammation.[3][8]

This compound acts intracellularly to block the phosphorylation of p38 MAPK.[1][4] By preventing this critical activation step, it effectively dampens the downstream signaling cascade that would otherwise lead to the expression of inflammatory mediators and the initiation of apoptotic programs. For instance, in IL-1β-stimulated primary rat astrocytes, this compound has been shown to inhibit the phosphorylation of p38 MAPK by 70-80% at concentrations ranging from 10 to 300 nM.[1][2] This targeted inhibition explains its efficacy in reducing TNF-α-induced apoptosis in various brain regions and protecting neuronal cells from oxidative stress-induced cell death.[3][9]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Part 3: Pharmacological and Biological Activities

This compound has demonstrated a range of beneficial effects across various preclinical models of disease, underscoring its potential as a therapeutic agent. Its activities are primarily centered on cytoprotection and the attenuation of inflammatory responses.

| Activity | Model System | Key Findings | Dosage/Concentration | Reference |

| Neuroprotection | Rat model of AIDS dementia (TNF-α infusion) | Reduced TNF-α-induced apoptosis in corpus callosum and septum; reversed memory deficits in Morris water maze. | 20 mg/kg per day | [1][8] |

| Anti-inflammatory | Mouse models of colitis (TNBS or DSS induced) | Reduced crypt loss, number of ulcers, and inflammatory cell infiltration in colonic lesions. | 30 mg/kg per day | [1] |

| Oxidative Stress Inhibition | SH-SY5Y neuronal cells (Oxygen-Glucose Deprivation/Re-oxygenation) | Inhibited OGDR-induced cell death, ROS production, lipid peroxidation, and glutathione consumption. | 10-300 nM | [3][9] |

| Clinical Trials | Patients with Parkinson's disease and AIDS dementia complex | Phase IIa trials demonstrated attenuation in cognitive and/or motor function deterioration with no significant side effects. | 50-100 mg/day | [4] |

Part 4: Experimental Protocol: Assessing Neuroprotective Effects of this compound in an In Vitro Model of Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)

This protocol describes a method to evaluate the protective effects of this compound against neuronal injury using an established in vitro model that mimics ischemia-reperfusion damage.[3][9]

Objective: To determine if this compound pretreatment can mitigate cell death and oxidative stress in SH-SY5Y neuronal cells or primary cortical neurons subjected to OGDR.

Materials:

-

SH-SY5Y cells or primary murine cortical neurons

-

Cell culture medium (e.g., DMEM)

-

Glucose-free medium

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8) for viability assay

-

Trypan blue solution for cell death assay

-

CellROX Green Reagent for reactive oxygen species (ROS) detection

-

Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Seed SH-SY5Y neuronal cells in 96-well plates at a density of 4,000 cells per well. Allow cells to adhere and grow for 24 hours.[3]

-

This compound Pretreatment: Prepare serial dilutions of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) in the culture medium.[3] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) group. Incubate for 1 hour.[10]

-

Oxygen-Glucose Deprivation (OGD):

-

Remove the pretreatment medium.

-

Wash cells once with glucose-free medium.

-

Add fresh glucose-free medium to each well.

-

Place the plates in a hypoxic chamber for 4 hours.[3]

-

-

Re-oxygenation:

-

Remove the plates from the hypoxic chamber.

-

Replace the glucose-free medium with standard, glucose-containing culture medium.

-

Return the plates to a standard incubator for 48 hours.[3]

-

-

Assessment of Cell Viability and Death:

-

Viability (CCK-8 Assay): Add CCK-8 reagent to each well and incubate for 3 hours. Measure the optical density at 450 nm using a microplate reader.[3]

-

Cell Death (Trypan Blue Staining): Collect cells, stain with Trypan blue, and count the number of blue (dead) and clear (viable) cells using a hemocytometer.[10]

-

-

Assessment of Oxidative Stress:

-

ROS Production: At the end of the re-oxygenation period, incubate cells with CellROX Green Reagent according to the manufacturer's protocol. Measure fluorescence intensity to quantify cellular ROS levels.[10]

-

Caption: Experimental workflow for OGDR-induced neuronal injury.

Conclusion

This compound is a well-characterized benzamide with potent anti-inflammatory and neuroprotective activities, mediated primarily through the inhibition of p38 MAPK phosphorylation. Its efficacy in preclinical models of neurodegeneration and inflammation, coupled with positive outcomes in early-phase clinical trials, highlights its significant therapeutic potential. The detailed chemical information and experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate and harness the properties of this promising compound.

References

-

Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging (Albany NY), 13(5), 6712–6723. [online] Available at: [Link] [Accessed 2 January 2026].

-

Müller, T. (2002). CPI-1189. Centaur. Current Opinion in Investigational Drugs, 3(12), 1763-7. [online] Available at: [Link] [Accessed 2 January 2026].

-

CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].

-

Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. PubMed, [online] Available at: [Link] [Accessed 2 January 2026].

-

Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2. Aging-US. [online] Available at: [Link] [Accessed 2 January 2026].

-

CPI-1189. [online] CD Biosynsis. Available at: [Link] [Accessed 2 January 2026].

-

CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].

-

Bjugstad, K.B., et al. (2000). CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. Journal of NeuroVirology, 6(6), 478-491. [online] Available at: [Link] [Accessed 2 January 2026].

-

CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]

- 3. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. biosynsis.com [biosynsis.com]

- 7. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]

- 8. researchgate.net [researchgate.net]

- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2 | Aging [aging-us.com]

Elucidating the Mechanism of Cpi 1189: A Novel Approach to Inhibiting p38 MAPK Activation

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the synthetic benzamide Cpi 1189 and its unique mechanism of inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Unlike traditional ATP-competitive inhibitors that target the active kinase, this compound prevents the upstream phosphorylation event required for p38 MAPK activation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase signaling and therapeutic discovery. We will delve into the causality behind experimental design and present robust, self-validating protocols to investigate this mechanism.

Part 1: The p38 MAPK Signaling Cascade: A Central Regulator of Cellular Stress

The p38 MAPK pathway is a critical signaling cascade that allows cells to interpret and respond to a wide range of external and internal stimuli, including inflammatory cytokines, environmental stresses like UV radiation and osmotic shock, and growth factors.[1][2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling therapeutic target.[4][5][6]

Activation Mechanism:

The activation of p38 MAPK is governed by a three-tiered kinase module:

-

MAPK Kinase Kinase (MAP3K): Upon stimulation (e.g., by stress or cytokines), a MAP3K such as TAK1 or ASK1 is activated.[7][8]

-

MAPK Kinase (MAP2K): The activated MAP3K then phosphorylates and activates a MAP2K, primarily MKK3 and MKK6 for the p38 pathway.[2][8][9]

-

p38 MAPK: Finally, MKK3/6 dually phosphorylates the p38 MAPK protein on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop.[9][10] This dual phosphorylation event induces a conformational change that renders the p38 kinase catalytically active.[11]

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2, MEF2), thereby orchestrating a complex cellular response.[1][8][12]

Figure 1: The p38 MAPK signaling cascade.

Part 2: this compound: An Inhibitor of Pathway Activation

This compound is a synthetic benzamide compound that has demonstrated neuroprotective properties.[11][13] Its mechanism of action is fundamentally different from the majority of p38 MAPK inhibitors that have been developed, which are typically ATP-competitive and bind to the active, phosphorylated form of the enzyme.[14][15]

Instead, this compound acts upstream, preventing the dual phosphorylation of p38 at Thr180/Tyr182.[11] In primary astrocytes stimulated with interleukin 1β (IL-1β), this compound was shown to inhibit p38-MAPK phosphorylation at nanomolar concentrations.[11] This suggests that this compound targets either the upstream kinases (MKK3/6) or a component that facilitates their interaction with p38 MAPK. While its precise molecular target remains to be identified, this mode of action represents a conceptually distinct and valuable strategy for modulating the pathway.[11]

Figure 2: this compound inhibits p38 phosphorylation, unlike ATP-competitive inhibitors.

Part 3: Experimental Validation of this compound Activity

To rigorously validate the inhibitory effect of this compound on p38 MAPK phosphorylation, a series of well-controlled experiments is required. The following protocols are designed to be self-validating by including necessary controls and orthogonal methods for confirmation.

Experimental System Rationale:

-

Cell Line: Human monocytic THP-1 cells are an excellent model. They can be differentiated into macrophage-like cells, which are highly relevant to inflammatory signaling, and robustly activate the p38 pathway in response to stimuli like Lipopolysaccharide (LPS).

-

Stimulus: LPS is a potent activator of the p38 pathway in macrophages and is physiologically relevant to inflammatory disease models.[9]

-

Controls:

-

Vehicle Control (DMSO): Establishes the baseline level of p38 phosphorylation.

-

Stimulus-Only (LPS): Demonstrates the induction of p38 phosphorylation.

-

Inhibitor-Only (this compound): Ensures the inhibitor does not have an effect in the absence of a stimulus.

-

Reference Inhibitor (SB203580): An ATP-competitive p38α/β inhibitor is used as a crucial comparator.[16][17] It should block downstream substrate phosphorylation but not the phosphorylation of p38 itself, highlighting the unique mechanism of this compound.[17]

-

Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation

This method provides a semi-quantitative visual assessment of the phosphorylation status of p38 and its downstream targets.

Figure 3: Experimental workflow for Western blot analysis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiate cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Replace media with serum-free RPMI for 12-24 hours before treatment.

-

Pre-incubate cells for 1 hour with varying concentrations of this compound (e.g., 1 nM to 1 µM), SB203580 (10 µM), or vehicle (DMSO).

-

Stimulate cells with 1 µg/mL LPS for 30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Place plates on ice, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-PAGE gel.[18]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies to reduce background.[19]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST.

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Reprobing:

-

To normalize for protein levels, strip the membrane using a mild stripping buffer.

-

Re-block and probe with a primary antibody for total p38 MAPK.

-

For downstream analysis, a separate blot should be run and probed for phospho-MAPKAPK-2 (Thr334) to assess p38 kinase activity.

-

Expected Outcome: this compound will show a dose-dependent reduction in the p-p38 signal. In contrast, SB203580 will not reduce the p-p38 signal but will inhibit the phosphorylation of the downstream target, MAPKAPK-2.

Protocol 2: Quantitative Analysis by Sandwich ELISA

An enzyme-linked immunosorbent assay (ELISA) offers a high-throughput, quantitative method to determine the concentration of phosphorylated p38 MAPK in cell lysates, making it ideal for generating robust dose-response curves and calculating IC₅₀ values.[20][21][22]

Step-by-Step Methodology:

-

Prepare Cell Lysates: Treat and lyse cells as described in the Western blot protocol (Steps 1 & 2). Ensure the lysis buffer is compatible with the chosen ELISA kit.

-

Perform ELISA:

-

Use a commercial PathScan® Phospho-p38 MAPK (Thr180/Tyr182) Sandwich ELISA Kit or equivalent.[20]

-

Follow the manufacturer's protocol precisely. This typically involves:

-

Adding cell lysates and standards to a microplate pre-coated with a p-p38 capture antibody.

-

Incubating to allow the antigen to bind.

-

Washing away unbound material.

-

Adding a detection antibody (e.g., against total p38).

-

Washing, then adding an HRP-conjugated secondary antibody.

-

Washing, then adding a colorimetric substrate (e.g., TMB).

-

Stopping the reaction and measuring absorbance at 450 nm.[21][22]

-

-

-

Data Analysis:

-

Generate a standard curve using the provided recombinant p-p38 standards.

-

Calculate the concentration of p-p38 in each sample by interpolating from the standard curve.

-

Normalize the p-p38 concentration to the total protein concentration of the lysate.

-

Plot the percent inhibition versus the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.

-

Data Presentation: Hypothetical IC₅₀ Determination for this compound

| This compound (nM) | p-p38 (pg/mL) | % Inhibition |

| 0 (LPS only) | 800 | 0% |

| 0.1 | 750 | 6.25% |

| 1 | 600 | 25% |

| 10 | 410 | 48.75% |

| 100 | 150 | 81.25% |

| 1000 | 50 | 93.75% |

| Calculated IC₅₀ | ~10.5 nM |

Concluding Insights and Future Directions

The experimental framework detailed in this guide provides a robust methodology for confirming and quantifying the inhibitory action of this compound on p38 MAPK phosphorylation. The data generated will clearly distinguish its mechanism from standard ATP-competitive inhibitors, underscoring its novelty.

The unique action of this compound highlights a promising strategy in kinase drug discovery: targeting the activation of an enzyme rather than its catalytic site. This can potentially lead to improved selectivity and different pharmacological profiles.

The critical next step for the field is the definitive identification of the direct molecular target of this compound. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA) could be employed to uncover the upstream protein whose inhibition prevents p38 MAPK from becoming phosphorylated. Unraveling this mystery will not only fully elucidate the pharmacology of this compound but may also reveal new druggable nodes within the p38 signaling network.

References

-

p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Biovision. [Link]

-

Activation and downstream targets of P38 MAPK. ResearchGate. [Link]

-

The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. [Link]

-

p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. PubMed. [Link]

-

p38 MAPK Signaling Review. Assay Genie. [Link]

-

P38 Signaling Pathway. Creative Diagnostics. [Link]

-

An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. FEBS Journal. [Link]

-

Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Bentham Science. [Link]

-

Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. [Link]

-

CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? PubMed. [Link]

-

An updated patent review of p38 MAP kinase inhibitors (2014-2019). PubMed. [Link]

-

Western Blot Studies for p-p38 MAPK. Bio-protocol. [Link]

-

Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade. PMC - NIH. [Link]

-

The p38-MAPK pathway overview. ResearchGate. [Link]

-

A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

-

CPI-1189 may provide neuroprotection via blockade of p38 MAPK phosphorylation. BioWorld. [Link]

-

p38 MAPK Signaling. QIAGEN. [Link]

-

Safety and Effectiveness of CPI-1189 in HIV-Infected Males on Combination Anti-HIV Drug Therapy. ClinicalTrials.gov. [Link]

-

Safety and Effectiveness of Giving CPI-1189 to HIV-Infected Patients With AIDS Dementia. clinicaltrials.gov. [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [Link]

-

P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC - PubMed Central. [Link]

-

A Study of [225Ac]Ac-AKY-1189 in Patients With Solid Tumors. ClinicalTrials.gov. [Link]

-

What are p38 MAPK inhibitors and how do they work? BPS Bioscience. [Link]

-

A Study of the Safety, Tolerability and Efficacy of Treatment With AP1189 in Early RA Patients With Active Joint Disease. ClinicalTrials.gov. [Link]

-

Cysteinylprolyl imide (CPI) peptide: a highly reactive and easily accessible crypto-thioester for chemical protein synthesis. RSC Publishing. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. | BioWorld [bioworld.com]

- 14. benchchem.com [benchchem.com]

- 15. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 18. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. PathScan® Phospho-p38 MAPK (Thr180/Tyr182) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. mybiosource.com [mybiosource.com]

Cpi 1189 biological targets and pathways

An In-Depth Technical Guide to the Biological Targets and Signaling Pathways of CPI-1189

Introduction

CPI-1189 is a synthetic benzamide compound that has demonstrated significant neuroprotective and anti-inflammatory activities in a variety of preclinical models.[1][2] Identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α)-induced neurodegeneration, CPI-1189 has been investigated for its therapeutic potential in chronic neurodegenerative and inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the known biological targets and associated signaling pathways of CPI-1189, offering insights for researchers, scientists, and drug development professionals.

Primary Biological Target: The p38 MAPK Signaling Pathway

The central mechanism of action for CPI-1189 revolves around its modulation of the p38 mitogen-activated protein kinase (p38-MAPK) signaling cascade.[4] This pathway is a critical regulator of cellular responses to inflammatory cytokines and extracellular stress, playing a pivotal role in pro-inflammatory and pro-apoptotic signal transduction.[4]

Mechanism of p38 MAPK Inhibition

Unlike conventional p38-MAPK inhibitors that act by competing with ATP at its docking site on the activated enzyme, CPI-1189 employs a novel mechanism by inhibiting the phosphoactivation of p38-MAPK itself.[4] The activation of p38-MAPK requires dual phosphorylation on specific threonine and tyrosine residues within its activation loop.[4] CPI-1189 potently inhibits this phosphorylation event, thereby preventing the subsequent downstream signaling cascade.[4][5][6][7] This upstream inhibition offers a distinct advantage, potentially leading to a more profound and sustained blockade of the pathway.

The following diagram illustrates the canonical p38-MAPK signaling pathway and the inhibitory action of CPI-1189.

Caption: CPI-1189 inhibits the p38-MAPK pathway by preventing the phosphorylation of p38-MAPK.

Experimental Validation of p38 MAPK Inhibition

The inhibitory effect of CPI-1189 on p38-MAPK phosphorylation has been demonstrated in various cell-based assays. A standard experimental workflow to validate this activity is outlined below.

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

-

Cell Culture and Treatment:

-

Culture primary astrocytes or a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Pre-treat cells with varying concentrations of CPI-1189 (e.g., 10 nM to 300 nM) for 1 hour.[2]

-

Stimulate the cells with a known activator of the p38-MAPK pathway, such as Interleukin-1β (IL-1β) or TNF-α, for a predetermined time (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

-

Subsequently, probe the membrane with a primary antibody for total p38 MAPK as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the relative level of phosphorylation.

-

Causality of Experimental Choices: This protocol is designed to provide a self-validating system. The use of a known stimulus (IL-1β or TNF-α) ensures the pathway is activated. The inclusion of both phosphorylated and total protein antibodies for p38 MAPK allows for the specific measurement of phosphorylation changes, controlling for any variations in the total amount of the protein.

Secondary and Associated Pathways

Beyond its primary effect on p38-MAPK, CPI-1189 influences other interconnected signaling pathways, contributing to its overall neuroprotective and anti-inflammatory profile.

Modulation of ERK-MAP Kinase Pathway

Interestingly, the neuroprotective effects of CPI-1189 may also be associated with an increase in the activation of the extracellular signal-regulated kinase (ERK)-MAP kinase pathway.[3] The ERK pathway is typically associated with cell survival and proliferation. The exact mechanism by which CPI-1189 promotes ERK activation is not fully elucidated but suggests a complex interplay between different MAPK cascades.[3]

Attenuation of Oxidative Stress and Apoptosis

CPI-1189 has been shown to mitigate oxidative stress and apoptosis in neuronal cells.[5][6][7] In models of oxygen-glucose deprivation/re-oxygenation (OGDR), which mimics ischemia-reperfusion injury, CPI-1189 pretreatment significantly reduced the production of reactive oxygen species (ROS), lipid peroxidation, and glutathione consumption.[5][6][7] This anti-oxidative effect is likely a downstream consequence of p38-MAPK inhibition, as the p38 pathway is a known contributor to oxidative stress.

Furthermore, CPI-1189 inhibits OGDR-induced neuronal cell apoptosis.[5][6][7] This anti-apoptotic effect is multifaceted and involves the modulation of mitochondrial pathways.

Inhibition of Mitochondrial-Mediated Programmed Necrosis

CPI-1189 has been demonstrated to alleviate programmed necrosis (necroptosis) by inhibiting the association of mitochondrial p53 with cyclophilin D and adenine nucleotide translocase 1.[5][6][7] This action prevents mitochondrial depolarization and the subsequent release of lactate dehydrogenase (LDH), a marker of cell death.[5][6][7]

The following diagram illustrates the workflow for assessing the effect of CPI-1189 on cell viability and oxidative stress.

Caption: Experimental workflow to assess the protective effects of CPI-1189 against OGDR-induced injury.

Quantitative Data Summary

The following table summarizes the effective concentrations of CPI-1189 observed in in-vitro studies.

| Parameter | Cell Type | Stimulus | Effective Concentration | Reference |

| Inhibition of p38 MAPK phosphorylation | Primary rat astrocytes | IL-1β | 10 - 300 nM | [2] |

| Inhibition of p38 MAPK phosphorylation | SH-SY5Y cells & primary murine cortical neurons | OGDR | 100 nM | [5][6][7] |

| Protection against cell death | SH-SY5Y cells & primary murine cortical neurons | OGDR | 10 - 300 nM | [6] |

Therapeutic Implications and Future Directions

The unique mechanism of action of CPI-1189, targeting the activation of a key inflammatory and apoptotic pathway, has positioned it as a promising therapeutic candidate for neurodegenerative disorders. Successful phase IIa clinical trials in patients with Parkinson's disease and AIDS dementia complex have provided clinical proof-of-concept for its efficacy and safety.[1] The ability of CPI-1189 to attenuate cognitive and motor function deterioration without significant side effects highlights its potential for long-term neuroprotective therapy.[1]

Future research should focus on elucidating the precise molecular target of CPI-1189 that leads to the inhibition of p38-MAPK phosphorylation. Further investigation into its effects on the ERK-MAPK pathway and the broader network of cellular signaling will provide a more complete understanding of its pleiotropic neuroprotective actions.

References

- 1. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]

- 3. CPI-1189 attenuates effects of suspected neurotoxins associated with AIDS dementia: a possible role for ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CPI-1189 inhibits interleukin 1beta-induced p38-mitogen-activated protein kinase phosphorylation: an explanation for its neuroprotective properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]

An Investigational Guide to the Potential Anti-inflammatory Properties of 4-acetamido-N-(tert-butyl)benzamide

Executive Summary

Inflammation is a critical biological response, yet its dysregulation underpins a vast array of chronic diseases. The search for novel, safe, and effective anti-inflammatory agents is a cornerstone of modern drug discovery. This guide focuses on a compound of nascent interest: 4-acetamido-N-(tert-butyl)benzamide. While direct, extensive research on this specific molecule is limited, its chemical architecture—a hybrid of acetamide and benzamide moieties—provides a strong rationale for its investigation as a potential anti-inflammatory therapeutic.

This document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a conventional literature review to provide a forward-looking, actionable framework for the systematic evaluation of this compound. We will delineate hypothesized mechanisms of action, grounded in the known pharmacology of structurally related molecules, and provide detailed, field-proven experimental protocols for its synthesis and comprehensive preclinical evaluation. Our approach is built on a foundation of scientific integrity, offering a self-validating system of inquiry designed to elucidate the compound's therapeutic potential from first principles.

Introduction: The Scientific Rationale

The chemical structure of 4-acetamido-N-(tert-butyl)benzamide is noteworthy for its combination of two pharmacologically significant scaffolds.

-

The Acetamide Moiety : The N-acetyl group is a common feature in many established pharmaceutical agents. The related compound, N-(4-sulfamoylphenyl)acetamide (a metabolite of the sulfa drug sulfanilamide), demonstrates the integration of this group into bioactive molecules[1]. Furthermore, various acetamide derivatives have been synthesized and explored for their antioxidant and potential anti-inflammatory activities, suggesting this functional group can contribute to modulating oxidative stress, a key component of the inflammatory cascade[2].

-

The Benzamide Core : The benzamide scaffold is present in a wide range of compounds with demonstrated anti-inflammatory properties. Studies have shown that N-substituted benzamides can inhibit critical inflammatory mediators, including the transcription factor Nuclear Factor-kappaB (NF-κB), a master regulator of the inflammatory response[3][4]. The strategic substitution on the benzamide ring is a well-established method for tuning pharmacological activity.

The combination of these two moieties in 4-acetamido-N-(tert-butyl)benzamide presents a compelling case for investigation. The tert-butyl group, a bulky lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to target proteins or improving its membrane permeability.

Proposed Synthesis of 4-acetamido-N-(tert-butyl)benzamide

To enable pharmacological evaluation, a reliable synthesis protocol is paramount. The most direct and logical approach is the amidation of 4-acetamidobenzoic acid with tert-butylamine. This can be achieved using standard peptide coupling reagents, which are efficient and yield clean products.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 4-acetamido-N-(tert-butyl)benzamide.

Detailed Synthesis Protocol

Materials:

-

4-acetamidobenzoic acid

-

tert-butylamine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-acetamidobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Activation : Cool the solution to 0 °C in an ice bath. Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution. Stir for 30 minutes at 0 °C to allow for the formation of the activated HOBt ester. The use of coupling reagents like EDCI and HOBt is a standard and effective method for forming amide bonds with minimal side reactions[5].

-

Amine Addition : In a separate flask, dissolve tert-butylamine (1.2 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture at 0 °C, followed by the addition of DIPEA (1.5 eq) to act as a non-nucleophilic base to neutralize the hydrochloride salt formed.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. This washing sequence removes unreacted acid, coupling reagents, and residual DMF.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-acetamido-N-(tert-butyl)benzamide.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanisms of Anti-inflammatory Action

Based on the pharmacology of related compounds, we can postulate two primary, potentially interconnected, mechanisms through which 4-acetamido-N-(tert-butyl)benzamide may exert anti-inflammatory effects.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins[6]. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The benzamide scaffold has been identified as a feature in some selective COX-1 inhibitors[7]. Furthermore, converting the carboxylate group of a traditional NSAID into an amide can modulate its COX inhibitory activity, demonstrating the importance of this functional group in binding to the enzyme's active site[6]. It is plausible that 4-acetamido-N-(tert-butyl)benzamide could fit into the hydrophobic channel of a COX enzyme, thereby blocking its catalytic activity.

Modulation of the NF-κB Signaling Pathway

NF-κB is a master transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2[8][9]. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription[8][10].

Several studies have specifically implicated benzamide derivatives as inhibitors of this pathway. They can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the downstream inflammatory response[3][4][11]. This is a highly attractive mechanism as it targets a central control point in inflammation.

Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Proposed Experimental Protocols for Pharmacological Evaluation

A tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo models, is the most efficient strategy for evaluation.

In Vitro Evaluation Cascade

Sources

- 1. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]

- 10. NF-κB is activated in response to temozolomide in an AKT-dependent manner and confers protection against the growth suppressive effect of the drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Resomelagon (AP1189): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of resomelagon, also known as AP1189 and formerly as Cpi 1189. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its mechanism of action, biological effects, and disposition in biological systems.

Introduction: A Novel Pro-Resolving Agent

Resomelagon (AP1189) is a first-in-class, orally available, small molecule that functions as a biased agonist for the melanocortin receptors 1 and 3 (MC1 and MC3).[1][2] Its development is centered on a novel therapeutic approach: promoting the resolution of inflammation rather than solely inhibiting inflammatory pathways. This pro-resolving action, coupled with its anti-inflammatory effects, positions resomelagon as a promising candidate for a variety of inflammatory and autoimmune diseases.[3]

Pharmacodynamics: The Science of Action

The pharmacodynamic profile of a drug describes its effects on the body.[4] For resomelagon, this encompasses its molecular interactions and the subsequent physiological responses.

Mechanism of Action: A Dual Approach

Resomelagon exerts its therapeutic effects through a dual mechanism of action:

-

Biased Agonism of Melanocortin Receptors: Resomelagon selectively activates the MC1 and MC3 receptors.[1] This activation is "biased," meaning it preferentially stimulates certain downstream signaling pathways over others. Specifically, it promotes pathways associated with anti-inflammatory and pro-resolving effects, such as ERK1/2 phosphorylation and Ca2+ mobilization, while avoiding the canonical cAMP production pathway linked to melanogenic effects.[1] This biased agonism is crucial for its therapeutic potential, as it allows for the beneficial anti-inflammatory actions without the side effects associated with non-selective melanocortin receptor activation.

-

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation: Resomelagon has been shown to inhibit the phosphorylation of p38 MAPK.[5][6] The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] By inhibiting this pathway, resomelagon effectively dampens the inflammatory response.

The following diagram illustrates the signaling pathway of resomelagon:

Caption: Resomelagon's dual mechanism of action.

Key Pharmacodynamic Effects

Preclinical and clinical studies have demonstrated a range of pharmacodynamic effects for resomelagon:

-

Anti-inflammatory and Pro-resolving Effects: Resomelagon has been shown to reduce the production of pro-inflammatory cytokines and increase macrophage efferocytosis, the process of clearing apoptotic cells, which is a key step in inflammation resolution.[3]

-

Neuroprotection: In models of neurodegenerative diseases, Cpi-1189 (the former designation for resomelagon) demonstrated neuroprotective effects by inhibiting TNF-α-induced neurodegeneration.[5] It has also been shown to protect neuronal cells from oxidative injury and cell death.[8][9]

-

Therapeutic Potential in Various Disease Models: The efficacy of resomelagon has been explored in various models, including rheumatoid arthritis, nephrotic syndrome, and COVID-19.[3][10]

The table below summarizes the key pharmacodynamic effects of resomelagon:

| Effect | Model System | Key Findings | Reference(s) |

| Anti-inflammatory | Mouse models of colitis | Reduced crypt loss and decreased the number of ulcers and inflammatory cells. | [6] |

| Human PBMCs infected with SARS-CoV-2 | Decreased the release of CXCL10, TNF-α, and IL-1β. | [10] | |

| Pro-resolving | Animal models of inflammation | Induces inflammation resolution. | [3] |

| Neuroprotective | Rat model of AIDS dementia | Reversed memory deficits induced by TNF-α. | [6] |

| In vitro neuronal cell cultures | Protected against oxygen-glucose deprivation/re-oxygenation-induced injury and death. | [8][9] |

Pharmacokinetics: The Body's Action on the Drug

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

A clinical pharmacokinetic study in healthy volunteers provided key insights into the absorption of resomelagon:

-

Rapid Absorption: Following oral administration of a fast-release tablet formulation, resomelagon is rapidly absorbed, with the maximal plasma concentration (Tmax) reached within 2 to 3 hours.

-

Food Effect: The intake of a high-fat meal delays the absorption of the compound, with Tmax delayed by approximately 2 hours. The maximum concentration in plasma is also lower (mean reduction of 33% compared to the fasting state). However, the overall exposure, as measured by the area under the curve (AUC), is only minimally affected.

Dose Linearity

The same pharmacokinetic study demonstrated that resomelagon exhibits ideal dose linearity in the range of 50 to 300 mg, with a correlation coefficient (r²) of 0.99. This indicates that as the dose increases, the plasma concentration increases proportionally, which simplifies dosing regimens.

The following table summarizes the key pharmacokinetic parameters of resomelagon:

| Parameter | Value | Condition | Reference |

| Tmax (Tablet) | 2-3 hours | Fasting | |

| Food Effect on Tmax | Delayed by ~2 hours | High-fat meal | |

| Food Effect on Cmax | Reduced by ~33% | High-fat meal | |

| Dose Linearity (50-300 mg) | r² = 0.99 | - |

Experimental Protocols

To facilitate further research on resomelagon and similar compounds, this section provides detailed, step-by-step methodologies for key in vitro experiments.

p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the inhibitory effect of resomelagon on p38 MAPK phosphorylation in stimulated cells.

Workflow Diagram:

Caption: Workflow for p38 MAPK Phosphorylation Assay.

Step-by-Step Protocol:

-

Cell Culture: Plate primary rat astrocytes or a suitable cell line in 6-well plates and grow to 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with varying concentrations of resomelagon (e.g., 10 to 300 nM) or vehicle control (DMSO) for 1 hour.[6]

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as IL-1β for 15-30 minutes to induce p38 MAPK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.

Cytokine Release Assay (ELISA)

This protocol outlines a method to measure the effect of resomelagon on the release of pro-inflammatory cytokines from stimulated immune cells.

Step-by-Step Protocol:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and plate them in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of resomelagon or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with a Toll-like receptor (TLR) agonist (e.g., LPS) to induce cytokine production.

-

Incubation: Incubate the cells for 24 hours to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β, CXCL10) according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine in the supernatants based on a standard curve. Compare the cytokine levels in the resomelagon-treated wells to the vehicle-treated wells to determine the inhibitory effect.

Conclusion and Future Directions

Resomelagon (AP1189) represents a significant advancement in the field of inflammatory and autoimmune disease therapeutics. Its unique dual mechanism of action, combining biased agonism of melanocortin receptors with inhibition of p38 MAPK phosphorylation, offers a promising approach to not only suppress inflammation but also actively promote its resolution. The favorable pharmacokinetic profile, including rapid oral absorption and predictable dose-linearity, further enhances its clinical potential.

Future research should focus on elucidating the full spectrum of its pro-resolving activities and exploring its therapeutic efficacy in a broader range of clinical indications. Further investigation into its long-term safety and potential for combination therapies will also be crucial in establishing its place in the clinical armamentarium.

References

[5] Centaur. CPI-1189. PubMed. [Link] [6] Bertin Bioreagent. CPI-1189 - Applications - CAT N°: 29187. [Link] [8] PubMed. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. [Link] [9] NIH. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC. [Link] [11] Aging-US. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f4. [Link] [12] ClinicalTrials.gov. A Study of [225Ac]Ac-AKY-1189 in Patients With Solid Tumors. [Link] [13] ClinicalTrials.gov. A Study of the Safety, Tolerability and Efficacy of Treatment With AP1189 in Early RA Patients With Active Joint Disease. [Link] Cision. SynAct Pharma completes clinical pharmacokinetic test of AP1189 tablet. [Link] [3] ACR Meeting Abstracts. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial. [Link] [10] PubMed. Effects of a pro-resolving drug in COVID-19: preclinical studies to a randomized, placebo-controlled, phase Ib/IIa trial in hospitalized patients. [Link] [1] IUPHAR/BPS Guide to PHARMACOLOGY. AP1189 | Ligand page. [Link] [2] ACR Meeting Abstracts. AP1189: A Novel Oral Biased Melanocortin Agonist with Anti-inflammatory and Pro-resolving Effect for the Treatment of Rheumatoid Arthritis. [Link] [7] MDPI. Mechanistic Insight from Preclinical Models of Parkinson's Disease Could Help Redirect Clinical Trial Efforts in GDNF Therapy. [Link] [4] NIH. Pharmacodynamics - StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. AP1189 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. AP1189: A Novel Oral Biased Melanocortin Agonist with Anti-inflammatory and Pro-resolving Effect for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]

- 4. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]

- 7. mdpi.com [mdpi.com]

- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of a pro-resolving drug in COVID-19: preclinical studies to a randomized, placebo-controlled, phase Ib/IIa trial in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f4 | Aging [aging-us.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to Cpi 1189 (CAS Number: 183619-38-7): A Neuroprotective and Anti-inflammatory Agent

Introduction

Cpi 1189, also known as 4-acetamido-N-(tert-butyl)benzamide, is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative and inflammatory diseases. This benzamide derivative has demonstrated notable neuroprotective and anti-inflammatory properties in a variety of preclinical models. Its primary mechanism of action involves the inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), a key mediator in the inflammatory cascade. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development.

| Property | Value |

| CAS Number | 183619-38-7 |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide |

| Synonyms | REN 1654, REN 1189 |

| Appearance | Solid |

| Solubility | Soluble in DMSO (≥ 40 mg/mL) and Ethanol (20 mg/mL).[1][2] |

Synthesis of this compound (4-acetamido-N-(tert-butyl)benzamide)

Experimental Protocol: Synthesis of 4-acetamido-N-(tert-butyl)benzamide

Step 1: Acetylation of 4-Aminobenzoic Acid

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, 4-acetamidobenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Conversion to Acyl Chloride

-

Suspend the dried 4-acetamidobenzoic acid in an inert solvent like dichloromethane (DCM) or toluene.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases and the solid dissolves, indicating the formation of 4-acetamidobenzoyl chloride.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

Step 3: Amide Bond Formation

-

Dissolve the crude 4-acetamidobenzoyl chloride in an anhydrous aprotic solvent like DCM.

-

In a separate flask, dissolve tert-butylamine and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in the same solvent.

-

Cool the amine solution to 0°C and slowly add the acyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Step 4: Purification and Characterization

-

Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Recrystallize the solid from an appropriate solvent system to obtain pure 4-acetamido-N-(tert-butyl)benzamide.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The melting point of the purified compound should also be determined.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) signaling. A critical downstream effector of TNF-α is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK.[1][3]

The activation of the p38 MAPK pathway is a key event in the cellular response to stress and inflammatory cytokines.[4] In neuroinflammatory and neurodegenerative conditions, overactivation of this pathway can lead to apoptosis and cellular damage. By inhibiting p38 MAPK phosphorylation, this compound effectively dampens the inflammatory cascade and protects cells from apoptosis.[3]

Caption: Signaling pathway of this compound action.

Pharmacological Profile

In Vitro Studies

-

Neuroprotection: this compound has demonstrated significant neuroprotective effects in various in vitro models. It protects neuronal cells from toxicity induced by neurotoxins associated with AIDS dementia.[5] Furthermore, it has been shown to protect neuronal cells from oxygen-glucose deprivation/re-oxygenation (OGDR)-induced injury, a model for ischemic stroke.[6][7]

-

Anti-inflammatory Activity: this compound inhibits the phosphorylation of p38 MAPK in primary rat astrocytes stimulated with interleukin-1β (IL-1β) by 70-80% at concentrations of 10-300 nM.[8] This demonstrates its potent anti-inflammatory properties at the cellular level.

In Vivo Studies

-

Animal Models of Neurodegeneration: In a rat model of AIDS dementia, this compound treatment prevented TNF-α-induced learning and memory impairment, ventricular enlargement, and apoptosis.[5] It also showed efficacy in animal models of Parkinson's disease, attenuating the deterioration of motor function.[6]

-

Animal Models of Inflammation: In mouse models of colitis induced by TNBS or dextran sulfate sodium (DSS), this compound reduced crypt loss and decreased the number of ulcers and inflammatory cells in colonic lesions.[8]

-

Pharmacokinetics: Animal studies have revealed that this compound is orally bioavailable and can penetrate the brain.[5] In monkeys, brain concentrations reached approximately 80% of blood concentrations. The half-life was found to be around 40 hours, and it does not appear to interact with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[5]

Experimental Protocols

The following are example protocols that can be adapted for the evaluation of this compound in a research setting.

Experimental Protocol: In Vitro Neuroprotection Assay using MTT

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin.

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours. Include a vehicle-only control group.

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., MPP+ for a Parkinson's model, or glutamate for an excitotoxicity model) to the wells, except for the untreated control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol is designed to measure the inhibitory effect of this compound on p38 MAPK phosphorylation.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., primary astrocytes or a macrophage cell line like RAW 264.7) to near confluence.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or IL-1β) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation. Include unstimulated and vehicle-treated stimulated controls.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin [BSA] in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Stripping and Re-probing:

-

To normalize the results, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-p38 to total p38 for each sample to determine the effect of this compound on p38 MAPK phosphorylation.

-

Caption: Experimental workflow for Western Blot analysis.

Clinical Development

This compound has been evaluated in Phase II clinical trials for its potential to treat neurodegenerative conditions.

-

HIV-Associated Cognitive-Motor Impairment: A randomized, double-blind, placebo-controlled Phase II trial (NCT00002414) was conducted in 64 subjects with mild to moderate HIV-associated cognitive impairment.[2][8] The study assessed the tolerability and safety of this compound at daily doses of 50 mg and 100 mg for 10 weeks. The results indicated that this compound was well-tolerated. However, the trial failed to show significant efficacy on the primary endpoint, which was a composite Z-score for eight neuropsychological measures.[5] A significant improvement was observed in the Grooved Pegboard Test for the non-dominant hand in the 100 mg/day group. The study concluded that a longer duration might be necessary to observe neuroprotective effects.[5]

-

Parkinson's Disease: Centaur Pharmaceuticals reported positive results from a Phase IIa trial in patients with dementia related to Parkinson's disease.[5] The trial, which involved 5 months of daily dosing, was reported to have shown significant improvement in cognitive function in psychomotor tests.[5] However, detailed data from this trial, including patient numbers, specific endpoints, and statistical analysis, are not extensively available in the public domain. A 2002 review mentioned that clinical proof-of-concept Phase IIa trials in patients with Parkinson's disease and AIDS dementia complex were successful, with daily doses of 50 to 100 mg attenuating the deterioration in cognitive and/or motor function without significant side effects.[5]

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the p38 MAPK signaling pathway. Its demonstrated neuroprotective and anti-inflammatory properties in preclinical models provide a strong rationale for its further investigation in the context of neurodegenerative and inflammatory diseases. While early clinical trials have shown a favorable safety profile, further studies with optimized designs and longer durations are warranted to fully elucidate its therapeutic potential in patient populations. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and application of this compound.

References

-

Curr Opin Investig Drugs. 2002 Dec;3(12):1763-7.

-

AbMole BioScience.

-

Cayman Chemical.

-

Neurology. 2003 Jul 8;61(1):118-21.

-

Selleck Chemicals.

-

Aging (Albany NY). 2021 Feb 17;13(5):6712-6723.

-

Curr Opin Investig Drugs. 2002 Dec;3(12):1763-7.

-

Thermo Fisher Scientific.

-

ClinicalTrials.gov.

-

Aging (Albany NY). 2021 Feb 17;13(5):6712-6723.

Sources

- 1. Insights into Parkinson's Disease Trials in 2022: Recent Advances [clinicaltrialsarena.com]

- 2. Our 2022 research summary - Cure Parkinson's [cureparkinsons.org.uk]

- 3. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2022 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCSD Parkinson's Disease Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

- 5. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Trial of Cinpanemab in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2023 Update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for In Vitro Characterization of CPI-1189

Abstract

CPI-1189 is an experimental benzamide compound demonstrating significant neuroprotective and anti-inflammatory properties.[1][2][3] Mechanistic studies have identified its function as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key mediator of cellular stress and inflammation.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro characterization of CPI-1189. It outlines detailed, field-proven protocols for assessing the compound's impact on cell viability, its direct engagement with the p38 MAPK target, and its anti-apoptotic efficacy. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Scientific Background & Principle of Assays

The cellular stress response is a critical factor in a multitude of pathological conditions, including neurodegenerative diseases and ischemic injury. The p38 MAPK cascade is a central hub in this response, becoming activated by inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors, ultimately leading to apoptosis and inflammation.[1][3] CPI-1189 has been shown to exert its protective effects by inhibiting the phosphorylation and thus the activation of p38 MAPK.[1][4]

To validate and quantify the in vitro activity of CPI-1189, a multi-faceted approach is required:

-

Cell Viability Assays: These assays determine the compound's ability to protect cells from a cytotoxic stimulus. By inducing cellular stress that would normally lead to cell death, we can measure the dose-dependent protective effect of CPI-1189.

-

Target Engagement Assays (Western Blot): To confirm that CPI-1189 functions through its intended mechanism, it is essential to measure the phosphorylation status of p38 MAPK directly. A reduction in phosphorylated p38 (p-p38) in the presence of a known stimulus provides direct evidence of target engagement.[3][4]

-